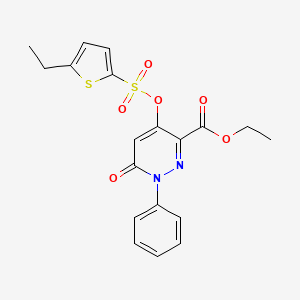

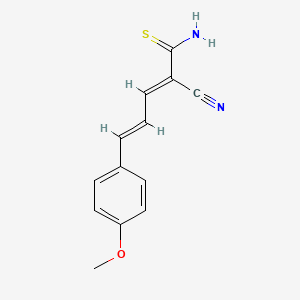

![molecular formula C21H21N3O B2753741 N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899749-72-5](/img/structure/B2753741.png)

N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide” is a pyrazinamide derivative . Pyrazinamide is an important first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of pyrazinamide derivatives generally involves the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides, which on treatment with amines gave pyrazine-2-carboxamides .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

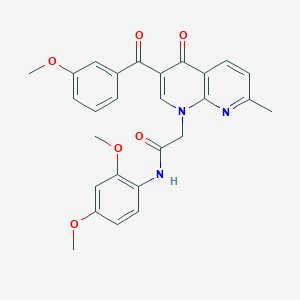

The compound has garnered attention for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a major global health concern, and the development of effective drugs is crucial. Researchers have designed and synthesized novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives based on this compound. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, several compounds demonstrated significant activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Further studies are needed to explore their efficacy and safety .

Fluorescent Probes and Imaging Agents

Fluorescent probes play a crucial role in biological research, allowing the detection of specific molecules, cells, and processes. The compound’s fluorescence properties make it a potential candidate for developing fluorescent probes. Researchers have explored its use as a fluorogenic prodrug and for fluorescence-guided disease diagnosis. Understanding its stability and compatibility with biological systems is essential for its successful application in this field .

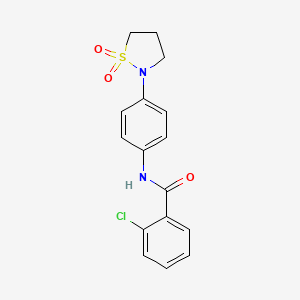

Sensing Agents for Ions and Small Molecules

The compound’s chemical structure suggests that it could serve as a sensing agent for ions and organic small molecules. Researchers have investigated similar pyrazine derivatives for their anti-mycobacterial activity, indicating their potential as sensitive probes. Further studies could explore its selectivity and sensitivity toward specific analytes .

Biomacromolecule Detection

Biological events often involve interactions with biomacromolecules such as enzymes, DNA/RNA, lipids, and carbohydrates. The compound’s design may allow it to interact selectively with these biomolecules. Researchers could explore its binding affinity and specificity for various targets, contributing to diagnostic and therapeutic applications .

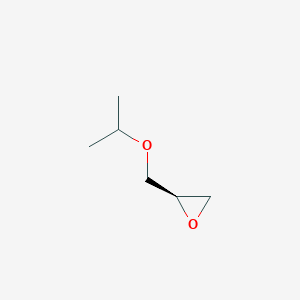

In Vivo Imaging

Considering its fluorescence properties, the compound might find applications in in vivo imaging. Researchers could investigate its biodistribution, pharmacokinetics, and clearance in animal models. If proven safe and effective, it could enhance disease visualization and guide therapeutic interventions .

Theranostics

Combining diagnostics and therapy (theranostics) is an emerging field. The compound’s dual functionality—fluorescence-based detection and potential anti-tubercular activity—makes it an interesting candidate for theranostic applications. Researchers could explore its use in targeted drug delivery and monitoring treatment response .

Propiedades

IUPAC Name |

N-(4-methylphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-16-9-11-18(12-10-16)22-21(25)24-15-14-23-13-5-8-19(23)20(24)17-6-3-2-4-7-17/h2-13,20H,14-15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWSPCBBVRCGSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2753672.png)

![6-cyclobutyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2753675.png)

![5-methyl-N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2753681.png)